シサンドリンB

概要

説明

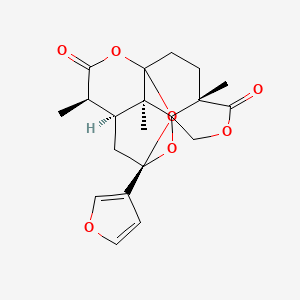

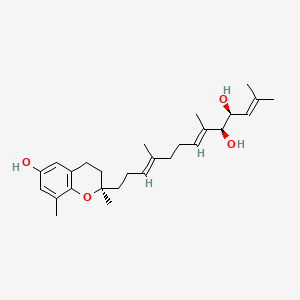

Schisantherin B is a lignan compound extracted from the fruit of Schisandra chinensis, a traditional Chinese medicinal plant. Schisandra chinensis has been used for centuries in East Asian medicine for its various health benefits, including hepatoprotection, neuroprotection, and anti-inflammatory properties . Schisantherin B is one of the primary active components responsible for these effects.

科学的研究の応用

Schisantherin B has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study lignan chemistry and to develop new synthetic methods for lignan derivatives.

Medicine: Explored for its anti-inflammatory, antioxidant, and antitumor properties.

Industry: Utilized in the development of dietary supplements and herbal medicines due to its health benefits.

作用機序

シサンテリンBは、様々な分子標的と経路を通じてその効果を発揮します。 主に、肝内グレリントランスアミナーゼの活性を低下させることで作用し、肝臓損傷の改善に役立ちます 。 さらに、炎症性シグナル伝達経路を調節し、TNF-α、IL-6、IL-1βなどの炎症性因子の産生と放出を抑制することが示されています 。これらのメカニズムは、肝臓保護、抗炎症、神経保護効果に貢献しています。

6. 類似の化合物との比較

シサンテリンBは、五味子に見られる他のリグナン化合物、例えばシサンドリン、シサンドリンB、シサンドリンCと比較されることがよくあります。 これらの化合物はすべて、類似の構造的特徴と生物学的活性を共有していますが、シサンテリンBは、その顕著な肝臓保護効果でユニークです .

類似の化合物:

シサンドリン: 鎮静作用、催眠作用、抗老化作用が知られています.

This compound: 抗酸化作用、抗炎症作用、心臓保護作用を示します.

シサンドリンC: 主に神経保護作用と抗癌作用で知られています.

結論として、シサンテリンBは、科学研究と医学の様々な分野で大きな可能性を秘めた多様な化合物です。そのユニークな特性と作用機序は、更なる研究と応用のための貴重な対象となっています。

生化学分析

Biochemical Properties

Schisantherin B plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to induce inhibition of human lung cancer, cholangiocarcinoma, gallbladder cancer, and gastric cancer cells through the inhibition of cyclin D1, as well as CDK4, and CDK6 promoting activation of p21 and p53 .

Cellular Effects

Schisantherin B has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to have hepatoprotective, antitumor, and neuroprotective effects .

Molecular Mechanism

The molecular mechanism of Schisantherin B is quite complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The antitumor activities of Schisantherin B were mainly through apoptosis and cell cycle arrest at diverse stages .

Dosage Effects in Animal Models

The effects of Schisantherin B vary with different dosages in animal models

Metabolic Pathways

Schisantherin B is involved in various metabolic pathways. It interacts with several enzymes or cofactors and can affect metabolic flux or metabolite levels . The metabolic pathways in rats were found to be relatively diverse .

Transport and Distribution

Schisantherin B is transported and distributed within cells and tissues. It is well absorbed in vivo and is mainly in the form of passive transport in the gastrointestinal tract

準備方法

合成経路と反応条件: シサンテリンBは、通常、超音波抽出または超音波とマイクロ波の組み合わせによる抽出法を用いて抽出されます。 マクロポーラス樹脂法を使用して抽出物を精製します 。これらの方法は、植物材料から化合物を単離する効率性が高いことから、好まれています。

工業的生産方法: シサンテリンBの工業生産は、五味子の果実からの大規模抽出を伴います。このプロセスは通常、果実を乾燥させて粉末にし、超音波またはマイクロ波支援抽出技術を使用して化合物を単離することを含みます。 次に、マクロポーラス樹脂法を使用して抽出物を精製し、高純度のシサンテリンBを得ます .

化学反応の分析

反応の種類: シサンテリンBは、酸化、還元、置換反応など、様々な化学反応を起こします。これらの反応は、化合物を修飾して薬理作用を強化したり、様々な条件下での挙動を調べたりするために重要です。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用して、シサンテリンBを酸化します。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して、還元反応を行います。

置換: 置換反応は、通常、ハロゲンやアルキル化剤などの試薬を制御された条件下で使用します。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬や条件によって異なります。例えば、酸化はヒドロキシル化された誘導体を生成する可能性があり、還元はシサンテリンBの脱酸素化された形態を生成する可能性があります。

4. 科学研究への応用

シサンテリンBは、次のような幅広い科学研究への応用を持っています。

化学: リグナン化学の研究とリグナン誘導体のための新しい合成方法の開発のためのモデル化合物として使用されます。

生物学: 神経保護および肝臓保護効果が調査されており、神経変性疾患や肝臓疾患の治療のための潜在的な候補となっています.

医学: 抗炎症作用、抗酸化作用、抗腫瘍作用が検討されています。

産業: 健康上の利点があるため、栄養補助食品やハーブ製剤の開発に利用されています。

類似化合物との比較

特性

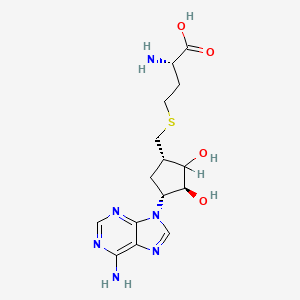

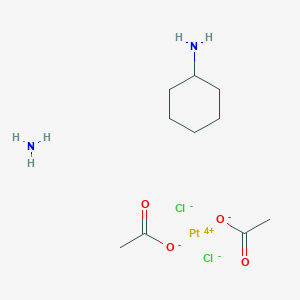

IUPAC Name |

[(8S,9S,10S)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34O9/c1-9-14(2)27(29)37-26-17-12-18(31-5)22(32-6)25(34-8)21(17)20-16(10-15(3)28(26,4)30)11-19-23(24(20)33-7)36-13-35-19/h9,11-12,15,26,30H,10,13H2,1-8H3/b14-9-/t15-,26-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKGUPIVDQHHVMV-RZGKOBFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C2=CC(=C(C(=C2C3=C(C4=C(C=C3CC(C1(C)O)C)OCO4)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1C2=CC(=C(C(=C2C3=C(C4=C(C=C3C[C@@H]([C@]1(C)O)C)OCO4)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58546-55-7 | |

| Record name | Schisantherin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058546557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SCHISANTHERIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97ZTC185XV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(20Z,22Z)-28-hydroxy-24-(1-hydroxyethyl)-10,16-dimethylspiro[2,5,13,18,25-pentaoxahexacyclo[22.3.1.114,17.01,3.07,12.07,16]nonacosa-10,20,22-triene-15,2'-oxirane]-4,19-dione](/img/structure/B1681481.png)

![(19E,21E)-27-hydroxy-23-(1-hydroxyethyl)-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19,21-tetraene-14,2'-oxirane]-3,18-dione](/img/structure/B1681482.png)